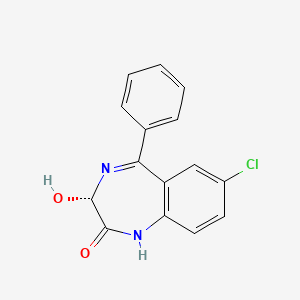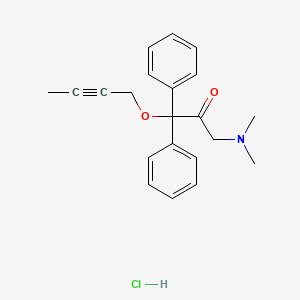
Bnn4tsd2WL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3-capramidopropyl)dimethylammonium chloride, identified by the unique ingredient identifier BNN4TSD2WL, is a chemical compound with the molecular formula C22H39N2O.Cl . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(3-capramidopropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-capramidopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzyl(3-capramidopropyl)dimethylammonium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-capramidopropyl)dimethylammonium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Benzyl alcohol and capramidopropylamine.
Reduction: Benzylamine and capramidopropylamine.
Substitution: Benzyl hydroxide and capramidopropylamine.
Scientific Research Applications
Benzyl(3-capramidopropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in lubricants.
Mechanism of Action
The mechanism of action of benzyl(3-capramidopropyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its structure .
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Benzyltripropylammonium chloride
Uniqueness
Benzyl(3-capramidopropyl)dimethylammonium chloride is unique due to its specific structure, which includes a capramidopropyl group. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions .
Properties
CAS No. |
196403-02-8 |
|---|---|
Molecular Formula |
C22H39ClN2O |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
benzyl-[3-(decanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-4-5-6-7-8-9-13-17-22(25)23-18-14-19-24(2,3)20-21-15-11-10-12-16-21;/h10-12,15-16H,4-9,13-14,17-20H2,1-3H3;1H |
InChI Key |
OETJQCDBXCLQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















